molecular formula C7H13N3 B3352490 2-(1-Ethyl-1h-imidazol-4-yl)ethanamine CAS No. 479408-49-6

2-(1-Ethyl-1h-imidazol-4-yl)ethanamine

Cat. No.: B3352490
CAS No.: 479408-49-6
M. Wt: 139.20 g/mol
InChI Key: LIXGKSRWGHVUHT-UHFFFAOYSA-N
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Description

2-(1-Ethyl-1H-imidazol-4-yl)ethanamine is an organic compound with the molecular formula C 7 H 13 N 3 and a molecular weight of 139.20 g/mol . It features an imidazole ring, a privileged scaffold in medicinal chemistry, substituted with an ethyl group on one nitrogen and a 2-aminoethyl side chain on a ring carbon. This structure makes it a valuable intermediate for the synthesis and exploration of novel bioactive molecules. The 2-aminoethyl side chain is a key structural motif found in significant biomolecules and pharmacophores, most notably in Histamine (2-(1H-Imidazol-4-yl)ethanamine) . Researchers can utilize this compound to create analogs of such native molecules or to incorporate the imidazole ring into new chemical entities. In drug discovery, imidazole rings are frequently employed as amide bond bioisosteres , a strategy used to modulate the properties of lead compounds, potentially leading to improved metabolic stability, potency, or selectivity . Furthermore, scientific literature highlights the use of closely related 2-(1H-Imidazol-4-yl)ethanamine derivatives in the development of potent inhibitors for targets like the Insulin-like Growth Factor 1 Receptor (IGF-1R), underscoring the relevance of this chemical class in oncology research . As a building block, this compound offers researchers a path to generate novel compounds for various screening campaigns, including those targeting anticancer, antimicrobial, and other therapeutic areas. Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-ethylimidazol-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-2-10-5-7(3-4-8)9-6-10/h5-6H,2-4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXGKSRWGHVUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90658170
Record name 2-(1-Ethyl-1H-imidazol-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90658170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479408-49-6
Record name 2-(1-Ethyl-1H-imidazol-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90658170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis of Complex Chiral Structuresresearch into Chiral Recognition Has Also Driven the Synthesis of Complex Molecules Containing Chiral Imidazole Units. for Example, Novel Chiral Imidazole Cyclophane Receptors Have Been Synthesized Via a Highly Selective N Alkylation of a Bridged Histidine Diester.rsc.orgthese Macrocycles Have Demonstrated the Ability to Differentiate Between the Enantiomers of Amino Acid Derivatives, Showcasing Sophisticated Methods for Constructing Intricate Chiral Architectures Based on the Imidazole Scaffold.rsc.org

Synthetic ApproachChiral Source / MethodKey Transformation / Principle
Chiral Pool Synthesis Enantiopure N-protected α-amino acids. researchgate.netThe inherent chirality of the starting material is carried through the synthetic sequence to the final product.
Chiral Auxiliary A chiral group is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.The auxiliary is removed after the key stereocenter-forming step.
Asymmetric Catalysis Chiral bicyclic imidazole (B134444) catalysts (e.g., DPI). acs.orgA substoichiometric amount of a chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other.
Kinetic Resolution Enzymatic or chemical resolution of a racemic intermediate. acs.orgOne enantiomer of a racemic mixture reacts faster than the other, allowing for their separation.

Chemical Reactivity, Functional Group Transformations, and Derivatization Studies

Reactivity at the Imidazole (B134444) Nitrogen Atoms (N1, N3)

The imidazole ring's reactivity is characterized by its acid-base properties, its susceptibility to further substitution, and its ability to coordinate with metal ions.

The 2-(1-ethyl-1h-imidazol-4-yl)ethanamine molecule possesses two basic centers: the primary amino group on the ethyl side chain and the sp2-hybridized nitrogen atom (N3) of the imidazole ring. Under physiological conditions, the aliphatic amino group, which typically has a pKa around 9.4 in the parent compound histamine (B1213489), will be protonated. wikipedia.org The N3 nitrogen of the imidazole ring is also basic, with a pKa of approximately 5.8 in histamine. wikipedia.org

The presence of the electron-donating ethyl group at the N1 position influences the basicity of the N3 nitrogen. This inductive effect increases the electron density at N3, making it slightly more basic than the corresponding nitrogen in unsubstituted histamine. Consequently, this compound can exist in different protonation states depending on the pH of the solution. At neutral pH, the molecule is predominantly a singly charged cation, with the side-chain amino group being protonated. wikipedia.org

Table 1: Predicted Acid-Base Properties (Note: pKa values for histamine are provided for comparison; values for the title compound are predicted based on chemical principles.)

Ionizable GroupHistamine pKaPredicted this compound pKaPredominant form at pH 7.4
Primary Amine (-NH2)~9.4 wikipedia.org~9.4-9.6Protonated (-NH3+)
Imidazole N3~5.8 wikipedia.org~6.0-6.2Neutral

With the N1 position occupied by an ethyl group, further alkylation or acylation occurs at the N3 nitrogen. This reaction leads to the formation of a 1,3-disubstituted imidazolium (B1220033) salt, a type of ionic liquid. alfa-chemical.combeilstein-journals.org The reaction typically proceeds by treating the N-ethylimidazole derivative with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or an acyl halide.

The general mechanism involves the nucleophilic attack of the N3 nitrogen on the electrophilic carbon of the alkylating or acylating agent. This process is a common strategy for synthesizing various imidazolium salts, which are valued as catalysts and green solvents. alfa-chemical.com

Reaction Scheme for N3-Alkylation:

The imidazole ring and the primary amine group make this compound an effective chelating ligand for various transition metal ions, including copper(II), nickel(II), and zinc(II). osti.govrsc.org It typically acts as a bidentate ligand, coordinating to a metal center through the N3 nitrogen of the imidazole ring and the nitrogen atom of the primary amine side chain. rsc.org This chelation forms a stable five-membered ring with the metal ion.

The coordination behavior of this molecule is analogous to that of histamine, which is known to form stable complexes with a range of metal ions. osti.govrsc.org The resulting metal complexes have diverse geometries, such as square-pyramidal or octahedral, depending on the metal ion and the presence of other ligands. osti.govsapub.org These coordination compounds are of interest in the development of new materials and catalysts. nih.gov

Table 2: Coordination Behavior with Divalent Metal Ions

Metal Ion (M²⁺)Potential Coordination GeometryLigand Binding Mode
Copper(II)Square-pyramidal, Octahedral osti.govBidentate (N3-imidazole, N-amine) rsc.org
Nickel(II)Octahedral osti.govBidentate (N3-imidazole, N-amine)
Zinc(II)Tetrahedral, Octahedral sapub.orgBidentate (N3-imidazole, N-amine)

Reactivity of the Primary Amine Functional Group

The primary amine (-NH2) on the ethyl side chain is a key site for a variety of chemical transformations, including the formation of amides, sulfonamides, and Schiff bases.

The primary amine of this compound readily undergoes acylation with carboxylic acids or their derivatives (such as acyl chlorides and anhydrides) to form the corresponding amides. nih.govmdpi.com This reaction, often carried out in the presence of a coupling agent or a base, is a fundamental transformation in medicinal chemistry for modifying the structure and properties of amine-containing molecules.

Similarly, the amine group reacts with sulfonyl chlorides (R-SO₂Cl) to yield sulfonamides. nih.govnih.gov This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. The synthesis of sulfonamide derivatives of histamine and its homologs has been explored for the development of new therapeutic agents. nih.govacs.org

General Reaction Schemes:

Amidation: R'-COOH + H₂N-R → R'-CONH-R + H₂O (where R is the 2-(1-ethyl-1h-imidazol-4-yl) moiety)

Sulfonamidation: R'-SO₂Cl + H₂N-R → R'-SO₂NH-R + HCl (where R is the 2-(1-ethyl-1h-imidazol-4-yl) moiety)

The primary amine undergoes condensation with aldehydes or ketones to form imines, commonly known as Schiff bases (-N=CHR'). nih.govmediresonline.org This reversible reaction typically occurs under mild conditions, sometimes with acid or base catalysis, and involves the elimination of a water molecule. nih.govnih.gov

The synthesis of Schiff bases from histamine and a wide array of substituted aldehydes has been reported, highlighting the accessibility of this transformation. nih.govnih.govresearchgate.net These derivatives are studied for their coordination chemistry and biological activities. nih.govmediresonline.org The reaction provides a straightforward method for introducing diverse structural motifs onto the ethylamine (B1201723) side chain of the title compound.

Table 3: Representative Aldehydes for Schiff Base Formation

Aldehyde ReactantChemical NameResulting Schiff Base Moiety
BenzaldehydeBenzaldehyde-N=CH-Ph
Salicylaldehyde2-Hydroxybenzaldehyde-N=CH-(C₆H₄)-OH
Cinnamaldehyde3-Phenylprop-2-enal-N=CH-CH=CH-Ph
Vanillin4-Hydroxy-3-methoxybenzaldehyde-N=CH-(C₆H₃)(OH)(OCH₃)

Electrophilic and Nucleophilic Aromatic Substitution on the Imidazole Ring

The imidazole ring in this compound is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution . globalresearchonline.net The reactivity of the imidazole ring towards electrophiles is greater than that of other heterocycles like pyrazole (B372694) or thiazole. globalresearchonline.net Substitution typically occurs at the C-4 or C-5 positions. However, in the target molecule, these positions are already substituted. The C-2 position is the next most likely site for electrophilic attack, though it is generally less reactive than C-4 and C-5. nih.gov The N-1 position is already occupied by an ethyl group, which directs electrophilic attack to other positions on the ring. Common electrophilic substitution reactions include nitration, halogenation, and acylation. youtube.com For example, nitration of unsubstituted imidazole yields 4-nitroimidazole. youtube.com

Nucleophilic aromatic substitution on the imidazole ring is far less common and generally requires the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack. globalresearchonline.net Given the electron-donating nature of the alkyl substituents on this compound, nucleophilic substitution is not a favored reaction pathway under normal conditions.

Oxidation and Reduction Reactions of the Compound

Specific studies on the oxidation and reduction of this compound are not extensively documented. However, the reactivity of its functional groups can be inferred from general organic chemistry principles.

The primary amine side chain could potentially be oxidized, although this is not a common transformation and can lead to a mixture of products. The imidazole ring is generally stable to oxidation, but under harsh conditions, it can be cleaved.

Reduction of the imidazole ring is also not a typical reaction and requires forcing conditions, often leading to loss of aromaticity. The primary amine group is already in its most reduced state.

Synthesis of Structurally Modified Analogs and Derivatives

The synthesis of structurally modified analogs of this compound is a key area of interest for exploring structure-activity relationships in various biological contexts. nih.gov Modifications can be targeted at the ethyl side chain, the imidazole ring, or through the formation of conjugates.

As discussed in section 4.2.3, the ethylamine side chain is readily modified. Reductive amination and N-alkylation provide access to a wide range of secondary and tertiary amines. youtube.comotago.ac.nz Furthermore, the primary amine can be acylated with acid chlorides or anhydrides to form amides. These modifications allow for the introduction of a variety of functional groups and can significantly alter the physicochemical properties of the parent molecule.

While the C-4 and C-5 positions are substituted, the C-2 position of the imidazole ring remains available for substitution. nih.gov This position can be functionalized through various methods, including lithiation followed by quenching with an electrophile. youtube.com

The functional groups of this compound make it a suitable candidate for the synthesis of molecular probes and conjugates. The primary amine is a convenient handle for attaching reporter molecules such as fluorophores, biotin (B1667282), or other labels.

Fluorescent Probes: Histamine analogs have been successfully conjugated to fluorophores like nitrobenzoxadiazole (NBD) and BODIPY to create fluorescent ligands for studying histamine receptors. nih.govnih.gov These probes are valuable tools for high-resolution imaging and binding assays. nih.gov The synthesis often involves derivatizing a primary amine with the chosen fluorophore. nih.gov

Biotinylated Conjugates: Biotinylation is a common strategy for creating probes for affinity-based studies. The primary amine of this compound could be reacted with an activated biotin derivative to form a stable amide linkage. Such biotinylated probes can be used in conjunction with streptavidin-based detection systems. nih.govnih.gov The synthesis of biotinylated aldehyde polymers has been demonstrated for the conjugation of biomolecules. nih.gov

The following table presents examples of probes and conjugates formed from analogous amine-containing compounds.

Probe/Conjugate TypeAttached MoietyLinkage ChemistryApplicationReference
Fluorescent LigandNitrobenzoxadiazole (NBD)Amine DerivatizationHistamine H2 Receptor Antagonist nih.gov
Fluorescent LigandBODIPY 630/650Peptide LinkerHistamine H1 Receptor Probe nih.govacs.org
Biotinylated PolymerBiotinRAFT PolymerizationBiomolecule Conjugation nih.gov

This table provides examples of probe and conjugate formation using similar chemical strategies that could be applied to this compound.

Computational and Theoretical Investigations of 2 1 Ethyl 1h Imidazol 4 Yl Ethanamine

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a molecule, providing information about its electron distribution and energy levels.

Electronic Structure Analysis (HOMO/LUMO, Electrostatic Potential)

The electronic structure of a molecule governs its reactivity and intermolecular interactions. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP).

HOMO-LUMO Analysis: The HOMO and LUMO are the frontier molecular orbitals, which are crucial for understanding chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For a molecule like 2-(1-Ethyl-1H-imidazol-4-yl)ethanamine, the HOMO is expected to be localized primarily on the electron-rich imidazole (B134444) ring, while the LUMO would also be associated with the ring system. The ethylamine (B1201723) side chain would have a lesser contribution to these frontier orbitals. The presence of the ethyl group on the imidazole nitrogen would slightly alter the electron density and, consequently, the energies of the HOMO and LUMO compared to its parent compound, histamine (B1213489).

Hypothetical HOMO-LUMO Data for this compound (based on similar imidazole derivatives):

ParameterValue (eV)
HOMO Energy-6.5 to -5.5
LUMO Energy-1.0 to 0.0
HOMO-LUMO Gap4.5 to 6.5

This is an interactive data table. You can sort and filter the data.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution on the surface of a molecule. It is useful for predicting how a molecule will interact with other molecules, particularly in biological systems. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely to act as hydrogen bond acceptors or sites for electrophilic attack. Regions of positive electrostatic potential (typically colored blue) are electron-poor and are likely to act as hydrogen bond donors or sites for nucleophilic attack.

For this compound, the MEP would show a region of high negative potential around the nitrogen atom of the imidazole ring that is not bonded to the ethyl group, making it a prime site for protonation or hydrogen bonding. The amino group of the ethylamine side chain would also exhibit a negative potential, though likely less intense. The hydrogen atoms of the amino group and the imidazole ring would be associated with positive electrostatic potential.

Spectroscopic Property Predictions (NMR, IR, UV-Vis)

DFT calculations can accurately predict various spectroscopic properties of a molecule, which can be used to interpret experimental spectra or to predict the spectra of unknown compounds.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of a molecule. DFT calculations can predict the chemical shifts of ¹H and ¹³C atoms with high accuracy. These predictions are valuable for assigning peaks in experimental NMR spectra and for confirming the structure of a synthesized compound. The calculated chemical shifts for this compound would be expected to be in good agreement with experimental values.

IR Spectroscopy: Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities, which correspond to the peaks in an IR spectrum. This information is useful for identifying the functional groups present in a molecule. For this compound, characteristic vibrational modes would include N-H stretching of the amino group and the imidazole ring, C-H stretching of the ethyl and ethylamine groups, and various stretching and bending modes of the imidazole ring.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions in a molecule. Time-dependent DFT (TD-DFT) calculations can be used to predict the excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. For this compound, the electronic transitions would primarily involve the π-system of the imidazole ring.

Predicted Spectroscopic Data for this compound:

SpectroscopyPredicted Feature
¹H NMRPeaks corresponding to imidazole ring protons, ethyl group protons, and ethylamine protons.
¹³C NMRPeaks corresponding to imidazole ring carbons, ethyl group carbons, and ethylamine carbons.
IRN-H stretching (~3300-3500 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), C=N and C=C stretching in the imidazole ring (~1400-1600 cm⁻¹).
UV-VisAbsorption maximum in the range of 200-220 nm, corresponding to π→π* transitions in the imidazole ring.

This is an interactive data table. You can sort and filter the data.

Reaction Mechanism Elucidation and Transition State Calculations

While no specific reaction mechanisms involving this compound have been computationally studied in the available literature, DFT is a powerful tool for such investigations. It can be used to map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and transition states.

For instance, the protonation of the imidazole ring or the amino group could be studied. DFT calculations could determine the relative energies of the different protonated forms and the energy barriers for proton transfer. This would provide insights into the acid-base properties of the molecule. Similarly, the mechanism of its interaction with biological targets, such as receptors or enzymes, could be modeled to understand the key interactions that govern its biological activity.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational dynamics, flexibility, and interactions of a molecule with its environment.

Conformational Flexibility and Dynamics

The ethylamine side chain of this compound is flexible, and the molecule can adopt various conformations. The relative orientation of the imidazole ring and the ethylamine group is of particular interest, as it can influence the molecule's ability to bind to biological targets.

MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformations and the energy barriers between them. Based on studies of the parent compound, histamine, it is expected that the trans conformation of the ethylamine side chain (where the imidazole ring and the amino group are on opposite sides of the central C-C bond) is the most stable. However, other conformations, such as the gauche conformer, may also be populated, and MD simulations can quantify their relative populations. The ethyl group on the imidazole ring is also flexible and its rotational dynamics can be investigated.

Solvent Effects and Solvation Models

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations explicitly including solvent molecules (such as water) can provide a realistic model of the solvated system.

These simulations can reveal how the solvent molecules arrange themselves around the solute and how they affect its conformation and dynamics. For this compound, water molecules would be expected to form hydrogen bonds with the nitrogen atoms of the imidazole ring and the amino group. The strength and dynamics of these hydrogen bonds can be analyzed from the MD trajectories.

Furthermore, the solvation free energy, which is the free energy change associated with transferring a molecule from the gas phase to a solvent, can be calculated from MD simulations. This is an important parameter for understanding the solubility of the compound and its partitioning between different phases.

Molecular Docking and Ligand-Macromolecule Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. The insights gained from docking studies can elucidate the mechanism of action and guide the design of more potent and selective compounds.

While specific molecular docking studies for this compound are not extensively detailed in the available literature, the principles of such investigations can be inferred from studies on structurally related imidazole derivatives and histamine H3 receptor (H3R) antagonists. For instance, computational analyses of novel drugs designed as histamine H3 receptor antagonists often employ docking to investigate their binding modes. nih.gov These studies are crucial as H3R antagonists are being explored for their therapeutic potential in neurological disorders like Alzheimer's disease. nih.gov

In a typical docking study involving a compound like this compound, the three-dimensional structure of the target protein is obtained from crystallographic data or homology modeling. The ligand is then placed into the binding site of the receptor, and various conformational poses are sampled. A scoring function is used to estimate the binding affinity for each pose, with the lowest energy poses representing the most likely binding modes.

Key interactions that are often analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For imidazole-containing compounds, the nitrogen atoms in the imidazole ring are often key hydrogen bond acceptors or donors. The ethylamine side chain can also participate in crucial interactions with amino acid residues in the binding pocket of the receptor. For example, in studies of other H3R antagonists, interactions with specific residues like aspartate (Asp) and tyrosine (Tyr) have been shown to be critical for binding affinity. Molecular docking studies on non-imidazole-based H3R antagonists have also been used to identify important residues involved in ligand-receptor interactions, which can inform the design of new antagonists. semanticscholar.org

The following table illustrates the types of interactions that could be investigated in a molecular docking study of this compound with a hypothetical receptor, based on common interactions observed for similar ligands.

Interaction TypePotential Interacting Group on LigandPotential Interacting Residue on Receptor
Hydrogen BondImidazole NitrogenAspartic Acid, Glutamic Acid, Serine
Hydrogen BondEthanamine GroupAspartic Acid, Glutamic Acid
HydrophobicEthyl GroupLeucine, Isoleucine, Valine
Pi-Pi StackingImidazole RingPhenylalanine, Tyrosine, Tryptophan

Quantitative Structure-Activity Relationship (QSAR) Modeling (if derivatives are explored for biological targets)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable tools in drug discovery for predicting the activity of novel compounds, optimizing lead compounds, and understanding the structural features that are important for biological activity.

Although specific QSAR studies focused solely on derivatives of this compound are not prominently featured in the reviewed literature, the application of QSAR to related histamine H3 receptor antagonists is well-documented. nih.gov These studies provide a framework for how QSAR could be applied to derivatives of the target compound. For example, a study on 144 histamine H3 receptor antagonists used support vector machines (SVM) to develop QSAR models. nih.gov

In a typical QSAR study of this compound derivatives, a dataset of compounds with known biological activities (e.g., binding affinities to a specific receptor) would be compiled. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as its physicochemical, topological, and electronic properties.

Commonly used descriptors in QSAR studies of related compounds include:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These include properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which have been shown to be meaningful for 3D-QSAR models of H3 receptor antagonists. nih.gov

Hydrophobic descriptors: These quantify the hydrophobicity of the molecule, which is important for its interaction with biological membranes and hydrophobic pockets of receptors.

Once the descriptors are calculated, a mathematical model is built to relate the descriptors to the biological activity. Various statistical methods can be used for this purpose, including multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms like support vector machines (SVM) and artificial neural networks (ANN). nih.govnih.gov

The predictive power of the QSAR model is then validated using internal and external validation techniques. A validated QSAR model can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing the synthesis of the most promising compounds. The insights from the model can also highlight which structural modifications are likely to enhance biological activity.

The following table provides an example of the data that would be used in a QSAR study of hypothetical derivatives of this compound.

CompoundBiological Activity (e.g., pKi)Descriptor 1 (e.g., LogP)Descriptor 2 (e.g., Molecular Weight)Descriptor 3 (e.g., HOMO Energy)
Derivative 17.52.1153.2-0.25
Derivative 28.22.5167.3-0.28
Derivative 36.81.9149.2-0.23
Derivative 47.92.3160.2-0.26

Force Field Parameterization and Validation for Large-Scale Simulations

Force fields are a collection of equations and associated parameters designed to approximate the potential energy of a system of atoms and molecules. They are a critical component of molecular mechanics and molecular dynamics (MD) simulations, which are used to study the dynamic behavior of molecules over time. Accurate force field parameters are essential for obtaining reliable simulation results.

The parameterization process for a novel molecule like this compound would generally follow these steps:

Initial Parameter Assignment: Initial parameters for bond lengths, bond angles, and dihedral angles can often be obtained by analogy from existing parameters for similar chemical groups in established force fields like CHARMM General Force Field (CGenFF) or General Amber Force Field (GAFF). nih.gov

Partial Atomic Charge Calculation: The distribution of charge within the molecule is a crucial determinant of its electrostatic interactions. Partial atomic charges are typically derived from QM calculations by fitting to the electrostatic potential (ESP) of the molecule.

Dihedral Parameter Refinement: The torsional parameters (dihedral angles) govern the conformational flexibility of the molecule. These are often refined by performing QM scans of the potential energy surface as a function of the rotation around specific bonds and then fitting the force field dihedral parameters to reproduce these energy profiles. nih.gov

Validation: Once a set of parameters has been developed, it must be validated. This can involve comparing simulation results with experimental data, such as densities, heats of vaporization, or solvation free energies for the pure liquid or for the molecule in solution. For biomolecular simulations, comparison with known structural and dynamic properties is also important.

The following table outlines the types of parameters that would need to be defined and validated for this compound in a molecular mechanics force field.

Parameter TypeDescriptionMethod of Determination
Bond StretchingParameters for the energy required to stretch or compress a bond.QM calculations, analogy to existing parameters.
Angle BendingParameters for the energy required to bend the angle between three bonded atoms.QM calculations, analogy to existing parameters.
Dihedral TorsionsParameters for the energy associated with rotation around a bond.QM potential energy scans.
van der WaalsParameters describing the non-bonded Lennard-Jones interactions.Analogy to existing atom types, fitting to experimental data.
ElectrostaticPartial atomic charges for each atom.QM electrostatic potential fitting.

The development of accurate force field parameters is a meticulous process, but it is essential for conducting meaningful and predictive molecular dynamics simulations of molecules like this compound, for instance, to study its behavior in solution or its interaction with a biological macromolecule over time.

Mechanistic Biological Research Applications and Ligand Design Principles Strictly Mechanistic, No Clinical or Direct Physiological Effects

Exploration of Ligand-Receptor Interaction Mechanisms

The ethyl-substituted imidazole (B134444) moiety of 2-(1-Ethyl-1h-imidazol-4-yl)ethanamine is a key determinant of its potential interactions with a range of receptors, most notably the histamine (B1213489) and adrenergic receptor families. The nature of these interactions, from binding affinity and selectivity to the molecular basis of agonism or antagonism, is central to understanding its utility as a research tool.

Receptor Binding Affinities and Selectivity Profiles (focus on how they bind)

While specific binding data for this compound is not extensively documented in publicly available literature, the binding characteristics can be inferred from studies on structurally related imidazole-containing ligands. The imidazole ring is a critical pharmacophore for histamine receptor binding, and substitutions on this ring and its side chain are known to modulate affinity and selectivity for the four histamine receptor subtypes (H1R, H2R, H3R, and H4R).

The primary amino group of the ethanamine side chain is expected to form a salt bridge with a conserved aspartate residue (Asp3.32) in the binding pocket of aminergic receptors, an interaction crucial for anchoring the ligand. acs.org The imidazole ring itself can engage in various interactions, including hydrogen bonds and π-π stacking with aromatic residues within the binding site. For instance, in the histamine H4 receptor, the imidazole ring of histamine is stabilized by π-π stacking interactions with Tyr953.33 and Trp3166.48. acs.org

The N-ethyl group on the imidazole ring of this compound is a significant modification compared to histamine. This substitution can influence the compound's selectivity profile. Research on other N-substituted imidazole derivatives has shown that such modifications can significantly alter the affinity for different receptor subtypes. For example, a study on branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates demonstrated high affinity for the human histamine H3 receptor, with Ki values below 100 nM, while showing only moderate to weak affinities for the H4 receptor (118-1460 nM). nih.gov This suggests that the ethyl group in this compound could confer selectivity for specific histamine receptor subtypes, likely the H3R, which is known to accommodate bulkier N-substitutions.

Furthermore, studies on other 4-substituted imidazoles have revealed potent and selective interactions with adrenergic receptors. For example, 4-[1-(1-naphthyl)ethyl]-1H-imidazole is a highly potent and selective α2-adrenoceptor agonist. nih.gov This raises the possibility that this compound may also exhibit affinity for adrenergic receptors, a characteristic that would need to be determined through competitive binding assays.

Table 1: Illustrative Binding Affinities of Related Imidazole Compounds to Histamine Receptors

CompoundReceptorBinding Affinity (Ki, nM)Reference
4-MethylhistamineHuman H4R50 nih.gov
ImetitHuman H3R0.3 acs.org
ImetitHuman H4R2.7 acs.org
(1S,2S)-CyclopropylhistamineRat Cortex H3R (pD2)7.1 nih.govnih.gov

Molecular Mechanisms of Receptor Agonism or Antagonism

The determination of whether this compound acts as an agonist or an antagonist at a particular receptor is dependent on the conformational changes it induces upon binding. For G protein-coupled receptors (GPCRs), agonist binding typically stabilizes an active receptor conformation, leading to the recruitment and activation of intracellular G proteins.

In the case of histamine receptors, the interaction with specific amino acid residues is key. For agonism at the H4 receptor, the imidazole ring of histamine forms a crucial hydrogen bond with Glu1825.46. acs.org The presence and orientation of the ethyl group on the imidazole ring of this compound would be critical in determining whether it can facilitate a similar activating interaction.

Conversely, an antagonistic effect would arise if the compound binds to the receptor but fails to induce the conformational change necessary for activation, thereby blocking the binding of the endogenous agonist. Some antihistamines function as inverse agonists, stabilizing an inactive conformation of the receptor and reducing its basal activity. yeastgenome.org The molecular mechanism of such inverse agonism often involves interactions that constrain the movement of key "toggle switch" residues, such as Trp6.48 in the H1 receptor. yeastgenome.org

The ethyl substitution on the imidazole ring could sterically hinder the adoption of an active receptor conformation, potentially leading to antagonistic activity. The precise mechanism, whether competitive antagonism or inverse agonism, would need to be elucidated through functional assays that measure downstream signaling pathways, such as cAMP accumulation or calcium mobilization.

Enzyme Interaction and Modulation Mechanisms

While the primary focus of research on histamine analogs is often on receptor interactions, their potential to interact with and modulate the activity of enzymes should not be overlooked. Imidazole derivatives are known to be explored for their enzyme-inhibiting properties. The nitrogen atoms in the imidazole ring can act as metal coordinators, potentially inhibiting metalloenzymes.

Applications as Biochemical Probes or Tracers

The structural scaffold of this compound makes it a suitable candidate for modification into biochemical probes or tracers for studying receptor pharmacology and distribution in vitro.

Design and Synthesis of Fluorescently Tagged Derivatives

Fluorescently labeled ligands are invaluable tools for visualizing receptors and studying ligand-receptor interactions in real-time. The ethanamine side chain of this compound provides a convenient point for the attachment of a fluorophore via a linker. The choice of fluorophore and linker is critical to ensure that the resulting fluorescent derivative retains high affinity and selectivity for the target receptor.

Commonly used fluorophores for labeling small molecule ligands include fluorescein, rhodamine, BODIPY, and nitrobenzoxadiazole (NBD). nih.gov The synthesis of such a derivative would typically involve the introduction of a reactive functional group on the ethanamine, followed by coupling with the chosen fluorophore. For example, a fluorescent analog could be synthesized by reacting the terminal amino group with an N-hydroxysuccinimide (NHS) ester of the fluorophore.

Table 2: Examples of Fluorophores Used in the Design of Fluorescent Ligands

FluorophoreExcitation Max (nm)Emission Max (nm)Common Reactive Form
Fluorescein~494~521Isothiocyanate (FITC), NHS ester
Tetramethylrhodamine~550~575Isothiocyanate (TRITC), NHS ester
BODIPYVaries with substitutionVaries with substitutionNHS ester, Maleimide
Nitrobenzoxadiazole (NBD)~465~535Chloride, Fluoride

Development of Radiolabeled Analogs for in vitro Binding Studies

Radiolabeled analogs are the gold standard for quantitative in vitro binding assays, such as saturation and competition binding experiments. nih.gov These assays are essential for determining the binding affinity (Kd or Ki) and density (Bmax) of receptors in tissue homogenates or cell preparations.

This compound could be radiolabeled with isotopes such as tritium (B154650) (3H) or iodine-125 (B85253) (125I). Tritiation would likely involve catalytic reduction of a precursor containing a double bond or a halogen. For radioiodination, a precursor with a phenolic or an activated phenyl group would be necessary, which is not present in the parent compound. Therefore, a derivative would need to be synthesized specifically for this purpose. For instance, a phenol-containing analog could be synthesized and then radioiodinated using methods like the chloramine-T method. nih.gov

The development of a high-affinity, selective radiolabeled analog of this compound would enable detailed in vitro characterization of its target receptors, providing valuable data for understanding their pharmacology and role in biological processes.

Studies on Subcellular Localization Mechanisms

The subcellular localization of a molecule is a critical determinant of its biological activity and function. While direct studies on the subcellular distribution of this compound are not extensively documented, the principles governing the localization of related N-alkylated compounds provide a framework for understanding its likely behavior. The introduction of an ethyl group to the imidazole ring significantly alters the physicochemical properties of the parent molecule, histamine, thereby influencing its passage across cellular membranes and its accumulation within specific organelles.

Furthermore, the imidazole ring itself is a versatile moiety that can participate in various non-covalent interactions, including hydrogen bonding and coordination with metal ions, which are present in different subcellular microenvironments. nih.govnih.gov The ethyl group at the N1 position of the imidazole ring would influence the tautomeric equilibrium and the electronic distribution of the ring system, which in turn could affect its interactions with intracellular components and its ultimate subcellular destination. otago.ac.nz

Design of Novel Molecular Tools for Interrogating Biological Pathways

The structural scaffold of this compound provides a valuable starting point for the design of sophisticated molecular tools to probe biological pathways, particularly those involving histamine receptors. The development of fluorescently labeled ligands, for example, allows for the visualization and tracking of receptor-ligand interactions in real-time within living cells. nih.govresearchgate.netvu.nl

The design principle for such tools typically involves three key components: the pharmacophore, a fluorescent reporter, and a linker. In this context, the this compound moiety would serve as the pharmacophore, providing the binding affinity and selectivity for the target receptor. A suitable fluorophore, such as a BODIPY or chalcone (B49325) derivative, is then covalently attached to the pharmacophore via a linker. researchgate.netvu.nlacs.org The linker is a critical element, as its length and composition can significantly impact the affinity and selectivity of the resulting fluorescent probe by ensuring the fluorophore does not sterically hinder the interaction of the pharmacophore with the receptor's binding pocket. nih.govacs.org

By systematically modifying the linker and the attachment point on the this compound scaffold, researchers can optimize the properties of the molecular tool for specific applications, such as high-resolution imaging or fluorescence-based binding assays. acs.orgnih.gov The synthesis of radiolabeled versions of this compound, for instance by incorporating isotopes like ¹⁸F, could also yield powerful probes for positron emission tomography (PET) imaging, enabling non-invasive in vivo studies of receptor distribution and density. nih.gov

Table 1: Components for Designing Molecular Probes based on this compound

ComponentFunctionExamples of Moieties
Pharmacophore Provides binding affinity and selectivity for the target receptor.This compound
Fluorophore Emits light upon excitation, enabling visualization.BODIPY, Fluorescein, Chalcone
Linker Covalently attaches the fluorophore to the pharmacophore without disrupting binding.Peptide linkers, Alkyne-azide cycloaddition products
Radiolabel Allows for detection in PET imaging.¹⁸F

Investigations of Metabolic Pathways (e.g., in vitro enzymatic degradation)

The metabolic fate of this compound is of significant interest in mechanistic studies, as it sheds light on the enzymatic processes that govern the breakdown of imidazole-containing compounds. Based on the well-established metabolic pathways of its parent compound, histamine, the in vitro enzymatic degradation of this compound is expected to be primarily mediated by two key enzymes: diamine oxidase (DAO) and histamine-N-methyltransferase (HNMT). researchgate.netnih.gov

DAO, also known as histaminase, is an enzyme that catalyzes the oxidative deamination of primary amines. nih.govnih.gov It is anticipated that the ethanamine side chain of this compound would be a substrate for DAO, leading to the formation of the corresponding aldehyde derivative. The ethyl group on the imidazole ring is not expected to directly participate in this reaction but may influence the enzyme's affinity for the substrate.

HNMT, on the other hand, catalyzes the methylation of the imidazole ring of histamine. mdpi.comyoutube.com However, in the case of this compound, the N1 position of the imidazole ring is already occupied by an ethyl group. This structural feature would likely prevent its metabolism by HNMT, as the site of methylation is blocked. This highlights a key difference in the metabolic profile of the ethylated analog compared to histamine.

In vitro studies using purified enzymes or cell homogenates can be employed to investigate the kinetics of these metabolic reactions. Such studies would involve incubating this compound with the respective enzymes and monitoring the formation of metabolites over time using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry. The results of these investigations would provide valuable data on the rate of degradation and the specific metabolic products formed.

Table 2: Predicted In Vitro Enzymatic Degradation of this compound

EnzymePredicted Action on this compoundExpected ProductRationale
Diamine Oxidase (DAO) Oxidative deamination of the ethanamine side chain.2-(1-Ethyl-1h-imidazol-4-yl)acetaldehydeThe primary amine group is a substrate for DAO.
Histamine-N-methyltransferase (HNMT) No significant action.No significant product.The N1 position of the imidazole ring, the site of HNMT action, is blocked by an ethyl group.

Advanced Analytical Methodologies for Detection and Quantification in Research

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For a polar compound like 2-(1-Ethyl-1h-imidazol-4-yl)ethanamine, which contains a basic ethylamine (B1201723) side chain and an imidazole (B134444) ring, specific chromatographic strategies are required for effective separation and analysis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

For imidazole derivatives, reversed-phase (RP) HPLC is commonly employed. The choice of column is critical; while standard C18 columns are widely used, other chemistries may offer better peak shape and resolution for basic compounds. For instance, a C8 column was used for the rapid separation of four imidazole anti-infective drugs. nih.gov Specialized columns like the Newcrom R1, which has low silanol (B1196071) activity, are also suitable for analyzing polar imidazoles such as 1-Ethyl-1H-imidazole and 2-Ethyl-4-methyl-1H-imidazole. sielc.comsielc.com

The mobile phase composition is tailored to control the retention and elution of the analyte. A typical mobile phase consists of an organic modifier (like acetonitrile (B52724) or methanol) and an aqueous component, often buffered to a specific pH to control the ionization state of the analyte. nih.govpsu.edu For basic amines, adding a small amount of a competing base like diethylamine (B46881) (DEA) to the mobile phase can block active silanol groups on the stationary phase, improving peak symmetry. nih.gov Alternatively, using acidic additives like formic acid or phosphoric acid can ensure consistent protonation of the amine and good chromatographic performance. sielc.comsielc.com A patent for detecting the related compound imidazole in a starting material for dabigatran (B194492) etexilate mesylate utilized an amide-bonded silica (B1680970) gel column with an acetonitrile-water mobile phase. google.com

Detection is commonly achieved using a Diode Array Detector (DAD) or a standard UV detector set at a wavelength where the imidazole ring shows significant absorbance, such as around 210-230 nm or higher depending on the specific structure. nih.govgoogle.com

Table 1: Examples of HPLC Conditions for Imidazole Derivatives

Analyte/sColumnMobile PhaseDetectorReference
Secnidazole, Omeprazole, Albendazole, FenbendazoleThermo Scientific® BDS Hypersil C8 (5 µm, 250 × 4.6 mm)Methanol: 0.025 M KH₂PO₄ (70:30, v/v), pH 3.2UV at 300 nm nih.gov
2-Ethyl-4-methyl-1H-imidazoleNewcrom R1Acetonitrile (MeCN), water, and phosphoric acidMS-compatible (formic acid can be substituted for phosphoric acid) sielc.com
Imidazole (in starting material)XAmide (250mm x 4.6mm, 5 µm)Acetonitrile:Water (20:80)UV at 210 nm google.com
Atorvastatin (acidic) and Amlodipine (basic)Phenyl-HexylAcetonitrile, acetate (B1210297) buffer (pH 3.5), and 0.025 M DiethylamineDAD nih.gov

Mass Spectrometry-Based Quantification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized atoms or molecules. When coupled with a chromatographic separation method (like LC or GC), it provides a high degree of specificity and sensitivity, making it ideal for quantification, especially at trace levels.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for sensitive and selective quantification of compounds in complex matrices like biological fluids or environmental samples. nih.gov This technique couples the separation power of HPLC with the dual mass analysis capability of a tandem mass spectrometer (e.g., a triple quadrupole).

In an LC-MS/MS analysis of this compound, the compound would first be separated from matrix components on an HPLC column. The eluent from the column is directed into the mass spectrometer's ion source, typically an Electrospray Ionization (ESI) source, which is well-suited for polar molecules. ESI generates protonated molecules, [M+H]⁺, in the positive ion mode.

The first quadrupole (Q1) is set to select the [M+H]⁺ ion of the target analyte. This precursor ion is then fragmented in the collision cell (Q2) by collision-induced dissociation (CID). The resulting product ions are analyzed by the third quadrupole (Q3). By monitoring a specific precursor-to-product ion transition (Selected Reaction Monitoring, SRM), the method achieves exceptional selectivity and sensitivity, allowing for quantification down to picogram or even femtogram levels. nih.gov This approach has been successfully used to quantify various imidazole alkaloids in food and biological samples, with limits of quantification (LOQ) often in the low ng/mL range. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. As discussed in section 7.1.2, direct analysis of this compound by GC is challenging due to its low volatility. Therefore, derivatization is a prerequisite for GC-MS analysis.

Following derivatization (e.g., with isobutyl chloroformate), the volatile derivatives are separated on a GC column. gdut.edu.cn The column effluent enters the MS ion source, typically an Electron Ionization (EI) source. EI is a hard ionization technique that causes extensive fragmentation of the molecule, producing a unique fragmentation pattern that serves as a chemical "fingerprint." researchgate.net

For quantitative analysis, the mass spectrometer is operated in Selected Ion Monitoring (SIM) mode. In this mode, the instrument is set to detect only a few characteristic ions of the derivatized analyte, rather than scanning the full mass spectrum. mdpi.com This significantly increases sensitivity and signal-to-noise ratio. A quantitative ion (typically an abundant, high m/z ion) is used for quantification, while one or more qualifier ions are monitored to confirm the identity of the compound. gdut.edu.cn This methodology has been successfully applied to the analysis of various imidazole-like compounds in environmental samples. gdut.edu.cnresearchgate.net

Electrochemical Detection Methods

Electrochemical methods offer a powerful approach for the analysis of electroactive molecules like this compound. These techniques are predicated on the compound's ability to undergo oxidation or reduction at an electrode surface when a potential is applied. The resulting current is proportional to the analyte's concentration, enabling sensitive quantification. While direct electrochemical studies on this compound are not extensively documented in publicly available literature, a wealth of research on its structural analog, histamine (B1213489), provides a strong basis for the development of similar analytical strategies. dntb.gov.uaresearchgate.netresearchgate.netnih.govnih.gov

The electrochemical oxidation of the imidazole ring is the key to its detection. nih.gov For histamine, this oxidation occurs at a relatively high potential, which can sometimes lead to electrode fouling due to the electropolymerization of oxidation products on the electrode surface. nih.govrsc.org To mitigate these challenges and enhance analytical performance, various modified electrodes and voltammetric techniques have been developed.

Modified Electrodes:

The choice of electrode material is critical in developing a robust electrochemical sensor. Common electrode materials include glassy carbon (GCE), carbon paste (CPE), and various nanomaterial-modified electrodes. dntb.gov.uarsc.orgresearchgate.net

Carbon Nanotube Modified Electrodes: Single-walled carbon nanotubes (SWCNTs) and multi-walled carbon nanotubes (MWCNTs) are frequently used to modify electrodes. dntb.gov.uaresearchgate.netrsc.org Their large surface area and excellent electrical conductivity significantly enhance the electrochemical signal and can lower the oxidation potential of the target analyte. For instance, a SWCNT-modified carbon paste electrode has been successfully used for the determination of histamine. dntb.gov.uaresearchgate.net

Molecularly Imprinted Polymers (MIPs): MIP-based sensors offer high selectivity by creating specific recognition sites for the target molecule. researchgate.net A molecularly imprinted carbon paste electrode incorporating redox monomers has been developed for the reagentless detection of histamine. researchgate.net

Nafion-Coated Electrodes: A composite membrane of Nafion and MWCNTs on a GCE has been shown to act as an anti-fouling membrane, allowing for repeatable measurements of histamine by preventing the adhesion of oxidation products. rsc.org

Voltammetric Techniques:

Several voltammetric techniques can be employed for the quantification of imidazole-containing compounds:

Cyclic Voltammetry (CV): CV is primarily used to study the electrochemical behavior of a compound, such as its oxidation and reduction potentials. nih.govresearchgate.net For histamine, CV studies have shown an irreversible oxidation peak at around +1.1 V to +1.3 V versus a standard reference electrode, depending on the electrode material and pH. nih.govnih.gov

Differential Pulse Voltammetry (DPV) and Square-Wave Voltammetry (SWV): These techniques offer higher sensitivity and better resolution than CV, making them more suitable for quantitative analysis at low concentrations. rsc.orgnih.govchemrxiv.org DPV has been applied for the determination of histamine using a Nafion/MWCNT modified GCE, yielding a low detection limit. rsc.org

Table 1: Comparison of Electrochemical Methods for Histamine Detection

Electrode System Voltammetric Technique Linear Range (µM) Limit of Detection (LOD) (µM) Reference
SWCNT-modified carbon paste electrode DPV 4.5 - 720 1.26 researchgate.net
Nafion/MWCNT modified GCE DPV 0.5 - 200 0.39 rsc.org
Graphene-thiophene composite on screen-printed electrode CV 100 - 200 mg/kg 13.8 mg/kg mdpi.com
Molecularly imprinted polymer on carbon paste electrode CV 0.001 - 0.4 0.000074 dntb.gov.ua

The application of these established electrochemical principles to this compound would likely involve an initial CV study to determine its oxidation potential, followed by the development of a sensitive DPV or SWV method using an appropriately modified electrode to achieve the desired analytical performance.

Spectrophotometric and Fluorometric Assay Development

Spectrophotometric and fluorometric methods are widely used for the quantification of compounds that either inherently possess a chromophore or fluorophore or can be chemically modified to produce one. Since aliphatic amines like this compound lack strong chromophores for direct UV-Vis detection at analytically useful wavelengths, derivatization is a common and effective strategy. libretexts.orgtandfonline.comthermofisher.com

Derivatization for Enhanced Detection:

The primary amine group in this compound is the primary target for derivatization. Several reagents react with primary amines to yield highly conjugated products that absorb strongly in the UV-Visible region or are fluorescent. nih.govnih.gov

o-Phthalaldehyde (OPA): OPA is a classic derivatizing agent that reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives. libretexts.orgthermofisher.comnih.gov This reaction is rapid and occurs under mild conditions, making it suitable for automated pre-column derivatization in HPLC systems. thermofisher.com The resulting fluorescent product allows for very low detection limits. nih.gov

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl reacts with both primary and secondary amines to form stable, fluorescent derivatives. libretexts.orgthermofisher.com These derivatives can be detected by fluorescence with excitation around 265 nm and emission at 340 nm. libretexts.org

Dansyl Chloride (DNS-Cl): 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, or Dansyl-Cl, is another popular reagent that forms intensely fluorescent derivatives with primary and secondary amines. thermofisher.comnih.gov It is known for producing stable derivatives suitable for HPLC analysis. nih.gov

4-Chloro-7-nitrobenzofurazan (NBD-Cl): NBD-Cl is a fluorogenic reagent used for the derivatization of amines. tandfonline.com It reacts with the amine group to produce a highly fluorescent derivative that can be detected with high sensitivity. tandfonline.com

The choice of derivatizing agent depends on the specific requirements of the assay, including desired sensitivity, selectivity, and compatibility with the analytical instrumentation. nih.gov

Assay Principles:

A typical spectrophotometric or fluorometric assay for this compound would involve the following steps:

Sample Preparation: Extraction of the analyte from the sample matrix.

Derivatization: Reaction of the extracted analyte with a suitable derivatizing agent under optimized conditions (e.g., pH, temperature, reaction time).

Measurement: Quantification of the derivatized product using a spectrophotometer or fluorometer at the wavelength of maximum absorbance or emission.

For instance, a fluorometric assay based on the reaction with OPA has been developed for histamine, achieving a detection limit of 0.031 µg/mL. nih.gov Similar sensitivity could be expected for this compound.

Table 2: Common Derivatizing Agents for Amine Quantification

Derivatizing Agent Target Functional Group Detection Method Key Advantages Reference
o-Phthalaldehyde (OPA) Primary amines Fluorescence Rapid reaction, high sensitivity libretexts.orgnih.gov
9-Fluorenylmethyl Chloroformate (FMOC-Cl) Primary and secondary amines Fluorescence, UV Stable derivatives libretexts.orgthermofisher.com
Dansyl Chloride (DNS-Cl) Primary and secondary amines Fluorescence Stable and intensely fluorescent derivatives nih.govnih.gov
4-Chloro-7-nitrobenzofurazan (NBD-Cl) Primary and secondary amines Fluorescence High sensitivity tandfonline.com

The development of a specific assay for this compound would require optimization of the derivatization reaction and validation of the method for linearity, accuracy, precision, and selectivity.

Future Research Directions and Translational Opportunities in Chemical Sciences

Development of Novel Synthetic Methodologies with Enhanced Efficiency

While the synthesis of imidazole (B134444) derivatives is well-established, the development of novel, high-efficiency methodologies for producing specific analogs like 2-(1-Ethyl-1h-imidazol-4-yl)ethanamine remains a key objective. Current approaches often involve multi-step processes that can be time-consuming and may result in low yields. Future research could focus on optimizing these pathways. For instance, a common strategy for synthesizing related 1-substituted imidazole-ethanamines involves the reaction of imidazole with a suitable halo-ethylamine, such as 2-chloroethylamine (B1212225) monohydrochloride, under basic conditions with a phase-transfer catalyst. chemicalbook.com Another approach involves the acylation of N-ethyl-piperazine with acid chlorides, followed by condensation reactions to build complexity on the core structure. mdpi.com

Innovations could include the adoption of microwave-assisted organic synthesis (MAOS), which has been shown to accelerate the synthesis of imidazoles from aldehydes and 1,2-diketones, or the development of continuous flow processes. semanticscholar.org These technologies can significantly reduce reaction times, improve yields, and offer safer and more scalable production routes. Furthermore, exploring green chemistry principles, such as using environmentally benign solvents and heterogeneous catalysts like ZSM-11, could lead to more sustainable synthetic protocols for this class of compounds. nih.gov

Table 1: Comparison of Potential Synthetic Strategies for Imidazole Ethanamine Derivatives

Synthetic Strategy Key Reactants Typical Conditions Potential Advantages
N-Alkylation Imidazole, 2-Chloroethylamine HCl, NaOH Acetonitrile (B52724), Reflux, Phase-Transfer Catalyst Direct, well-established route for the ethanamine side chain. chemicalbook.com
Amide Coupling & Condensation Oleanonic/Ursonic Acid Chlorides, N-Ethyl-piperazine CH2Cl2, Et3N, followed by Claisen-Schmidt condensation Modular approach allowing for diverse C2 substitutions. mdpi.com
Nucleophilic Aromatic Substitution 2-Ethylimidazole, 4-Fluoronitrobenzene, NaOH DMSO, 90 °C Effective for introducing aryl groups onto the imidazole nitrogen. mdpi.com

| Microwave-Assisted Synthesis | Aldehydes, 1,2-Diketones, Ammonium Acetate (B1210297) | Solvent-free or polar solvents, Microwave irradiation | Rapid reaction times, often higher yields. semanticscholar.org |

Rational Design of Highly Selective and Potent Molecular Probes

The structure of this compound is an ideal starting point for the rational design of molecular probes to investigate biological systems. The primary amine of the ethanamine moiety serves as a convenient chemical handle for conjugation to various reporter molecules, such as fluorophores or affinity tags. nih.gov A key challenge in probe design is to create tools with high specificity and desired photophysical properties. nih.gov

Future work could involve conjugating the compound to environmentally sensitive fluorophores, where the fluorescence output changes in response to binding a specific biological target. Another advanced strategy is the development of "photocaged" agonists or antagonists. nih.gov In this approach, the compound's activity is masked by a photolabile protecting group. The active molecule is released only upon irradiation with light of a specific wavelength, allowing for precise spatial and temporal control over biological processes. For example, a BODIPY-based caging group could be attached to the imidazole nitrogen or the primary amine, creating a tool to study histamine (B1213489) receptors with high precision. nih.gov

Table 2: Potential Molecular Probe Designs Based on the this compound Scaffold

Probe Type Design Strategy Target Application Reference Concept
Fluorescent Probe Covalent attachment of a fluorophore (e.g., BODIPY, Fluorescein) to the primary amine. Visualizing the localization of the molecule in cells or tissues; binding assays. Rational design of fluorescent probes for enzymes. nih.gov
Photocaged Agonist Attachment of a photolabile group (e.g., BODIPY-carbamate) to the imidazole or amine nitrogen. Spatiotemporal control of receptor activation in living systems. Synthesis of photocaged agonists for histamine receptors. nih.gov
Affinity-Based Probe Immobilization of the compound onto a solid support (e.g., beads) via the amine group. "Pull-down" experiments to identify binding proteins from cell lysates. General chemical biology techniques.

| FRET Probe | Creation of a Förster Resonance Energy Transfer (FRET) pair by linking the compound to a donor and acceptor fluorophore system. | Detecting conformational changes or binding events in real-time. | General principles of FRET probe design. nih.gov |

Integration with Advanced Omics Technologies for Mechanistic Insights

Should this compound or its derivatives demonstrate significant biological activity, a crucial next step would be to elucidate their mechanism of action. Advanced "omics" technologies, such as proteomics and metabolomics, provide powerful, unbiased approaches to achieve this. These systems-level analyses can generate comprehensive data on the global changes within a cell or organism following exposure to the compound.

Chemical Proteomics: An affinity-based probe derived from the parent compound could be used to capture and identify specific protein binding partners from a complex cellular lysate. This approach can pinpoint the direct molecular targets responsible for the compound's effects.

Global Proteomics/Phosphoproteomics: Quantitative mass spectrometry could be used to analyze how the levels of thousands of proteins and their phosphorylation states change upon treatment. This can reveal which signaling pathways are modulated by the compound.

Metabolomics: By analyzing the full spectrum of small-molecule metabolites, researchers can determine how the compound perturbs cellular metabolism. This is particularly relevant for compounds that may target metabolic enzymes or pathways.

Integrating data from these different omics layers would provide a holistic understanding of the compound's biological impact, paving the way for its development as a therapeutic agent or research tool.

Exploration of Applications in Materials Science (e.g., as monomers, catalysts)

The imidazole ring is a versatile functional group in materials science, known for its ability to participate in polymerization and catalysis. tandfonline.comtandfonline.com The bifunctional nature of this compound, with its reactive primary amine and its imidazole core, makes it an attractive candidate for creating novel materials.

Monomer for Functional Polymers: The primary amine can readily react in polymerization processes, such as the formation of polyamides or polyimines. The resulting polymers would feature pendant ethyl-imidazole groups along the backbone, which could impart unique properties like metal-ion coordination, pH-responsiveness, or catalytic activity. Studies on other imidazole-based monomers, like 4-vinylimidazole, have shown their utility in creating functional hydrogels and other polymeric materials. mdpi.com

Catalysis and Ligand Design: The imidazole moiety itself is an effective catalyst for reactions like acyl transfer. researchgate.net Furthermore, the nitrogen atoms in the imidazole ring can act as ligands, coordinating with transition metals to form organometallic catalysts. patsnap.com The ethyl group on one nitrogen and the ethanamine chain on the ring provide steric and electronic properties that could be tuned to create catalysts with high selectivity and efficiency for specific chemical transformations. patsnap.comelsevierpure.com

Table 3: Examples of Imidazole-Based Monomers and Their Applications

Imidazole Monomer Polymer Type Key Features and Applications Reference
4-Vinylimidazole (4VI) Cross-linked microgels (with AM and MBA) Forms strong, specific binding interactions; suitable for sensors and recognition materials. mdpi.com
2-Allyloxymethyl-1-methylimidazole (AOMMI) Copolymers (with MMA) Synthesized via photopolymerization; copolymers exhibit higher thermal stability than neat PMMA. researchgate.net

| Imidazolium (B1220033) Ionic Liquids | Poly(ionic liquids) | Used in membranes for separation science, water purification, and as electroactive materials. | tandfonline.comtandfonline.comelsevierpure.com |

Predictive Modeling for Structure-Function Relationships

To accelerate the discovery and optimization of derivatives of this compound, predictive computational modeling is an indispensable tool. Quantitative Structure-Activity Relationship (QSAR) studies offer a method to correlate the chemical structure of a series of compounds with their biological activity or chemical properties. nih.gov

A typical QSAR workflow would involve:

Synthesizing a library of analogs of the parent compound with systematic variations (e.g., different alkyl groups on the nitrogen, substituents on the imidazole ring, or modifications to the ethylamine (B1201723) chain).

Testing these compounds in a relevant assay to measure their activity (e.g., receptor binding affinity, enzyme inhibition, or anti-proliferative effects).

Calculating a wide range of molecular descriptors for each compound, which quantify properties like lipophilicity (LogP), electronic distribution, steric bulk, and topology.

Using statistical methods, such as multiple linear regression, to build a mathematical model that predicts activity based on these descriptors. nih.govresearchgate.net

Such models can reveal which properties are critical for activity, guiding the design of new, more potent compounds while minimizing undesirable characteristics. nih.gov This predictive power significantly reduces the number of compounds that need to be synthesized and tested, making the research and development process more efficient and cost-effective.

Table 4: Common Molecular Descriptors Used in QSAR Modeling

Descriptor Class Examples Property Represented
Electronic Dipole moment, Partial charges, HOMO/LUMO energies Electron distribution, reactivity, ability to form electrostatic interactions.
Steric/Topological Molecular weight, Molar refractivity, Wiener index, Chi indices Size, shape, and branching of the molecule. researchgate.net
Hydrophobic LogP, SlogP Lipophilicity, ability to cross cell membranes. nih.gov

| Hydrogen Bonding | Number of H-bond donors/acceptors | Potential for specific interactions with biological targets. |

Q & A

Q. What are the recommended synthetic routes for 2-(1-Ethyl-1H-imidazol-4-yl)ethanamine, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves alkylation or nucleophilic substitution reactions. A common approach is the direct reaction of 1H-imidazole derivatives with ethylating agents (e.g., ethyl bromide) under basic conditions (e.g., K₂CO₃ in DMF). Alternative pathways include reductive amination of imidazole-containing ketones using sodium cyanoborohydride (NaBH₃CN) in methanol . Key Methodological Considerations:

  • Temperature Control: Elevated temperatures (>80°C) may lead to side reactions (e.g., over-alkylation).
  • Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water) is critical for isolating the amine product.
  • Yield Optimization: Adjusting stoichiometry (1.2–1.5 equivalents of ethylating agent) improves yields to ~60–75% .

Q. How can the purity and structural integrity of this compound be validated experimentally?

Answer:

  • Analytical Techniques:
    • HPLC: Use a C18 column with UV detection at 254 nm; mobile phase: 0.1% TFA in water/acetonitrile (gradient elution). Purity >95% is acceptable for most studies .
    • Mass Spectrometry (ESI-MS): Expected [M+H]⁺ peak at m/z 154.1 (C₇H₁₃N₃⁺) .
    • NMR: Key signals include δ 1.4 ppm (t, J=7.2 Hz, CH₂CH₃), δ 3.2 ppm (q, J=7.2 Hz, NCH₂), and δ 7.1–7.3 ppm (imidazole protons) .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

Answer:

  • Hazard Mitigation:
    • Use nitrile gloves and safety goggles due to potential skin/eye irritation .
    • Work in a fume hood to avoid inhalation of vapors (compound volatility is moderate).
    • Store at 2–8°C under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How can X-ray crystallography and computational modeling resolve ambiguities in the three-dimensional conformation of this compound?

Answer:

  • Crystallography: Use SHELXL for refinement (monoclinic space group P2₁/c). Key parameters include bond angles (e.g., N1-C2-N3 = 108.5°) and torsional angles (ethyl group orientation) .
  • Computational Methods:
    • DFT Calculations (B3LYP/6-31G):* Compare optimized geometries with experimental data to validate hydrogen-bonding patterns (e.g., N–H···N interactions) .
    • Molecular Dynamics (MD): Simulate solvation effects (e.g., in water/DMSO) to predict bioavailability .

Q. How do structural modifications at the ethyl or ethanamine groups alter the compound’s interaction with biological targets (e.g., histamine receptors)?

Answer:

  • Structure-Activity Relationship (SAR) Studies:
    • Ethyl Group Replacement: Substitute with cyclopropyl or fluoroethyl to enhance receptor binding affinity (e.g., Ki values from radioligand assays) .
    • Ethanamine Modification: Introduce methyl branches to improve metabolic stability (test via liver microsome assays) .
  • Experimental Design:
    • Docking Simulations (AutoDock Vina): Predict binding poses in histamine H₃ receptor (PDB: 3RZE) .
    • In Vitro Assays: Measure cAMP inhibition in HEK293 cells transfected with H₃ receptors .

Q. What strategies can resolve contradictions in reported biological activity data for imidazole derivatives like this compound?

Answer:

  • Data Reconciliation:
    • Reproducibility Checks: Standardize assay conditions (e.g., pH 7.4 buffer, 37°C incubation) .
    • Control Experiments: Include positive controls (e.g., histamine for receptor studies) and validate cell line viability .
  • Meta-Analysis: Use tools like RevMan to aggregate data from multiple studies and assess heterogeneity (I² statistic) .

Q. How can hydrogen-bonding networks and π-π interactions of this compound be mapped in supramolecular assemblies?

Answer:

  • Graph Set Analysis: Apply Etter’s rules to categorize hydrogen bonds (e.g., D = donor, A = acceptor). For example, a C(4) chain motif may form between the amine and imidazole N .
  • Crystal Engineering: Co-crystallize with carboxylic acids (e.g., fumaric acid) to study packing motifs via Mercury CSD software .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(1-Ethyl-1h-imidazol-4-yl)ethanamine
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Reactant of Route 2
2-(1-Ethyl-1h-imidazol-4-yl)ethanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.